6-Bromoimidazo[1,2-a]pyrazine

Organometallic chemistry Directed ortho-metalation Heterocyclic functionalization

6-Bromoimidazo[1,2-a]pyrazine is a fused bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyrazine class, characterized by a bromine substituent at the 6-position of the pyrazine ring. With a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g·mol⁻¹, this compound is commercially available as a solid with a melting point of 154–161°C and a minimum purity specification of 98% (GC).

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 912773-24-1
Cat. No. B1517230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazine
CAS912773-24-1
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
InChIKeyKKMWDXNBIKMCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1): A Regioselective Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


6-Bromoimidazo[1,2-a]pyrazine is a fused bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyrazine class, characterized by a bromine substituent at the 6-position of the pyrazine ring [1]. With a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g·mol⁻¹, this compound is commercially available as a solid with a melting point of 154–161°C and a minimum purity specification of 98% (GC) . Its primary value lies in its utility as a versatile synthetic intermediate, where the C–Br bond serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the modular construction of more complex pharmacologically relevant scaffolds [1].

Why 6-Bromoimidazo[1,2-a]pyrazine Cannot Be Replaced by Its 3-Bromo or 5-Bromo Isomers in Synthetic Sequences


Although all monobromo imidazo[1,2-a]pyrazines share the same molecular formula (C₆H₄BrN₃) and molecular weight (198.02 g·mol⁻¹), their chemical reactivity diverges sharply depending on the position of the bromine atom. In lithiation reactions, bromine at position 3 undergoes facile halogen–metal exchange, yielding C-3 functionalized products, whereas bromine at position 6 resists exchange and instead exerts an ortho-directing effect, leading exclusively to C-5 substituted derivatives [1]. This fundamentally different reactivity mode means that a synthetic route optimized for 6-bromoimidazo[1,2-a]pyrazine cannot simply substitute the 3-bromo isomer without a complete redesign of the reaction sequence. Furthermore, the thermal properties differ substantially—the 6-bromo isomer melts at 154–161°C, while the 3-bromo isomer melts at 191–196°C and the 5-bromo isomer melts at approximately 136°C —which directly affects handling, recrystallization protocols, and storage stability in procurement workflows.

Quantitative Differentiation Evidence: 6-Bromoimidazo[1,2-a]pyrazine vs. Closest Comparators


Lithiation Regioselectivity: 6-Bromo Directs to C-5 Whereas 3-Bromo Undergoes Halogen–Metal Exchange

In a definitive head-to-head study of lithiation behavior across the imidazo[1,2-a]pyrazine series, Vitse et al. demonstrated that treatment with n-BuLi or LTMP produces qualitatively different outcomes depending on bromine position: the 3-bromo isomer undergoes halogen–metal exchange to generate a C-3 lithiated intermediate, while the 6-bromo isomer retains its bromine and instead directs lithiation exclusively to the adjacent C-5 position via an ortho-directing effect [1]. This is corroborated by subsequent reports confirming that bromine at position 3 leads to halogen exchange, whereas bromine at position 6 enables regioselective C-5 functionalization [2].

Organometallic chemistry Directed ortho-metalation Heterocyclic functionalization

Melting Point and Thermal Handling: 6-Bromo Isomer Occupies a Distinct Intermediate Range Relative to Other Halo and Positional Analogs

The melting point of 6-bromoimidazo[1,2-a]pyrazine is reported as 154–161°C at a purity specification of 98% (GC) . This differs substantially from the 6-chloro analog (118–125°C, 98% HPLC ), the 3-bromo isomer (191–196°C, 95% ), and the 5-bromo isomer (~136°C ). The 6-iodo analog and 8-bromo isomer lack consistently reported melting points across multiple vendor sources, indicating poorer characterization consensus . The 6-bromo isomer's melting point range is sufficiently high to ensure ambient solid-state stability during routine laboratory handling and shipping, yet low enough to permit convenient melt-processing or recrystallization without requiring specialized high-temperature equipment.

Physicochemical characterization Solid-state properties Procurement and storage

Suzuki–Miyaura Coupling: Demonstrated Yields of 39–72% on 6-Bromoimidazo[1,2-a]pyrazine Under Microwave and Conventional Thermal Conditions

The bromine at the 6-position serves as an effective leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling. Under microwave irradiation at 140°C with Pd(PPh₃)₄ and NaHCO₃ in dioxane/water, 6-bromoimidazo[1,2-a]pyrazine couples with pyridin-4-ylboronic acid to afford 6-(pyridin-4-yl)imidazo[1,2-a]pyrazine in 72% isolated yield [1]. On a larger scale (30 g substrate, 151 mmol) under conventional thermal conditions at 90°C with Pd(dppf)Cl₂ and Cs₂CO₃ in toluene, coupling with 4-(ethoxycarbonyl)phenylboronic acid yields the corresponding biaryl product in 39% isolated yield [2]. While direct comparative yield data for the 6-chloro or 6-iodo analogs under identical conditions are not publicly available, the established C–Br bond strength (BDE ~80 kcal·mol⁻¹ for aryl bromides) positions 6-bromoimidazo[1,2-a]pyrazine in the optimal reactivity window for oxidative addition relative to aryl chlorides (BDE ~95 kcal·mol⁻¹, often requiring specialized ligands) and aryl iodides (BDE ~65 kcal·mol⁻¹, prone to homocoupling side reactions) [3].

Palladium catalysis C–C bond formation Medicinal chemistry building blocks

Biological Pathway Specificity: 6-Bromo-Derived Analogues Target cAMP/PDE-Mediated Apoptosis, Whereas 5-Bromo-Derived Analogues Show Cardiac Chronotropic Activity

Comparative pharmacological profiling across bromo-substituted imidazo[1,2-a]pyrazines reveals that the position of the bromine atom profoundly influences biological target engagement. In the human Dami megakaryocytic cell line, 6-bromo-8-(alkylamino)imidazo[1,2-a]pyrazine derivatives PAB13 (6-Br-8-NHMe) and PAB15 (6-Br-8-NHEt) inhibited cell growth by 76.3% and 89.7%, respectively, at a concentration of 100 µM, an effect quantitatively correlated with their cAMP-elevating and phosphodiesterase (PDE)-inhibitory potency [1]. In contrast, the 3-bromo positional isomer PAB23 (3-Br-8-NHMe) produced only 71.0% growth inhibition under the same conditions, and these effects were found to be unrelated to purinoceptor activity [1]. Meanwhile, 5-bromoimidazo[1,2-a]pyrazine displayed a qualitatively distinct pharmacological profile: on isolated guinea pig atria, it exhibited positive chronotropic and positive inotropic effects associated with increased tissue cAMP concentration, with the inotropic effect resistant to propranolol blockade, consistent with PDE-inhibitory rather than β-adrenergic mechanism [2].

Phosphodiesterase inhibition Apoptosis Cardiotonic activity Structure–activity relationship

Procurement-Relevant Application Scenarios for 6-Bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1)


Synthesis of C-5 Substituted Imidazo[1,2-a]pyrazine Derivatives via Directed Ortho-Lithiation

As established by Vitse et al., the 6-bromo substituent uniquely enables ortho-directed lithiation at C-5 without competing halogen–metal exchange [1]. Medicinal chemistry teams developing kinase inhibitors or PDE modulators that require C-5 substitution (e.g., aryl, alkyl, silyl, or carbonyl groups) must procure the 6-bromo isomer specifically, as the 3-bromo isomer would instead undergo exchange and deliver C-3 products. This application is directly supported by the mechanistic study in Tetrahedron 1998 [1].

Suzuki–Miyaura Cross-Coupling for Parallel Library Synthesis of 6-Aryl/Heteroaryl Imidazo[1,2-a]pyrazines

The demonstrated 72% yield in microwave-assisted Suzuki coupling with pyridin-4-ylboronic acid [2] and 39–65% yields in conventional thermal couplings with arylboronic esters [3] confirm the compound's suitability as a common intermediate for generating diverse 6-arylated libraries. Procurement at the 98% (GC) purity level minimizes side reactions from dehalogenated or oxidized impurities that could reduce coupling yields. For parallel medicinal chemistry efforts, 6-bromoimidazo[1,2-a]pyrazine is the preferred building block over the 6-chloro analog due to the more favorable C–Br bond dissociation energy for oxidative addition under standard Pd(0) conditions [4].

Synthesis of cAMP-Elevating / PDE-Inhibitory Analogues for Apoptosis Research

The 6-bromo-8-(alkylamino)imidazo[1,2-a]pyrazine derivatives PAB13 and PAB15 demonstrated 76.3% and 89.7% growth inhibition in human Dami cells through a cAMP/PDE-mediated apoptosis mechanism [5]. For research groups exploring imidazo[1,2-a]pyrazine-based PDE inhibitors as chemical probes or lead compounds, 6-bromoimidazo[1,2-a]pyrazine serves as the key synthetic precursor to this class of biologically active analogues, with established structure–activity precedent linking the 6-bromo substitution pattern to this specific pharmacological pathway.

Regioselective Electrophilic Functionalization via C-3 Chlorination to Access C-3,C-6 Dihalogenated Scaffolds

6-Bromoimidazo[1,2-a]pyrazine can be directly chlorinated at C-3 using N-chlorosuccinimide (NCS) to yield 6-bromo-3-chloroimidazo[1,2-a]pyrazine in 66% isolated yield [3]. This orthogonally dihalogenated intermediate provides two distinct cross-coupling handles (C–Br at position 6 and C–Cl at position 3) for sequential chemoselective functionalization—a strategy that is uniquely accessible from the 6-bromo starting material and not replicable with the 3-bromo or 5-bromo isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.